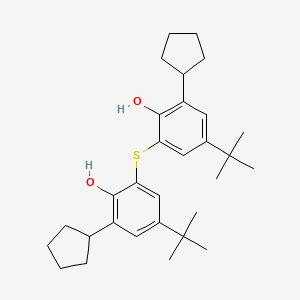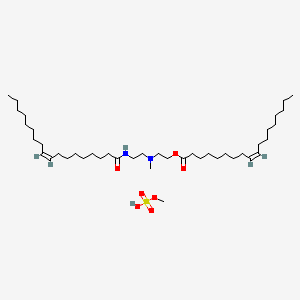
2-(Methyl(2-(oleoylamino)ethyl)amino)ethyl oleate, mono(methyl sulphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methyl(2-(oleoylamino)ethyl)amino)ethyl oleate, mono(methyl sulphate) is a complex organic compound with the molecular formula C42H82N2O7S and a molecular weight of 759.17468 . This compound is known for its unique structure, which includes oleoylamino and oleate groups, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2-(Methyl(2-(oleoylamino)ethyl)amino)ethyl oleate, mono(methyl sulphate) involves multiple steps. The primary synthetic route includes the reaction of oleic acid with ethylenediamine to form oleoylaminoethylamine. This intermediate is then reacted with methyl iodide to introduce the methyl group. Finally, the product is treated with oleic acid and methyl sulphate to yield the desired compound .
Chemical Reactions Analysis
2-(Methyl(2-(oleoylamino)ethyl)amino)ethyl oleate, mono(methyl sulphate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride, resulting in the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl and oleoylamino groups, using reagents like sodium hydroxide or halogenated compounds.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(Methyl(2-(oleoylamino)ethyl)amino)ethyl oleate, mono(methyl sulphate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of surfactants and emulsifiers in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Methyl(2-(oleoylamino)ethyl)amino)ethyl oleate, mono(methyl sulphate) involves its interaction with biological membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can lead to the disruption of microbial cell membranes, contributing to its antimicrobial properties. Additionally, it may interact with specific molecular targets, such as enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar compounds to 2-(Methyl(2-(oleoylamino)ethyl)amino)ethyl oleate, mono(methyl sulphate) include:
2-(Methyl(2-(stearoylamino)ethyl)amino)ethyl stearate, mono(methyl sulphate): This compound has a similar structure but with stearic acid instead of oleic acid.
2-(Methyl(2-(palmitoylamino)ethyl)amino)ethyl palmitate, mono(methyl sulphate): This compound features palmitic acid in place of oleic acid.
2-(Methyl(2-(linoleoylamino)ethyl)amino)ethyl linoleate, mono(methyl sulphate): This compound contains linoleic acid instead of oleic acid.
The uniqueness of 2-(Methyl(2-(oleoylamino)ethyl)amino)ethyl oleate, mono(methyl sulphate) lies in its specific fatty acid composition, which influences its physical and chemical properties .
Properties
CAS No. |
82799-39-1 |
|---|---|
Molecular Formula |
C41H78N2O3.CH4O4S C42H82N2O7S |
Molecular Weight |
759.2 g/mol |
IUPAC Name |
methyl hydrogen sulfate;2-[methyl-[2-[[(Z)-octadec-9-enoyl]amino]ethyl]amino]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C41H78N2O3.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(44)42-36-37-43(3)38-39-46-41(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h18-21H,4-17,22-39H2,1-3H3,(H,42,44);1H3,(H,2,3,4)/b20-18-,21-19-; |
InChI Key |
ROAKSCITFUYHQN-YIQDKWKASA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCN(C)CCOC(=O)CCCCCCC/C=C\CCCCCCCC.COS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCN(C)CCOC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


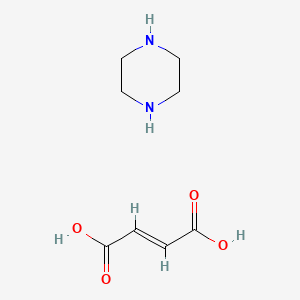

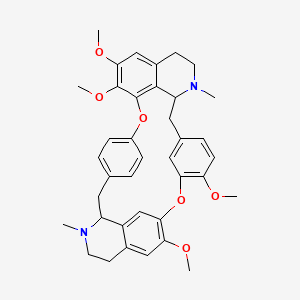
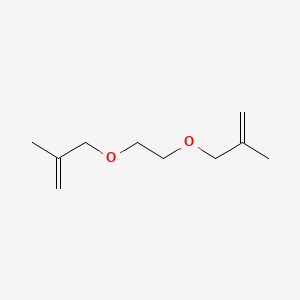
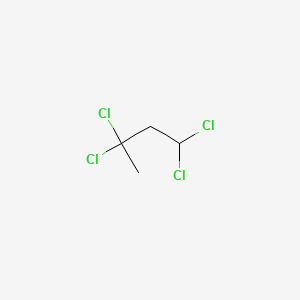
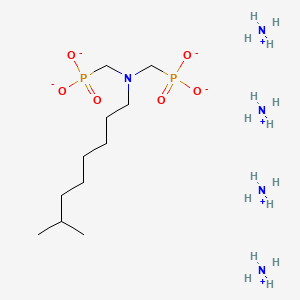
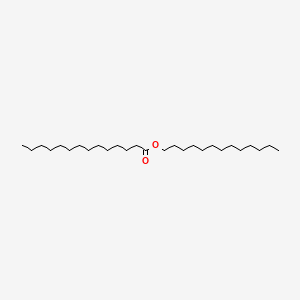
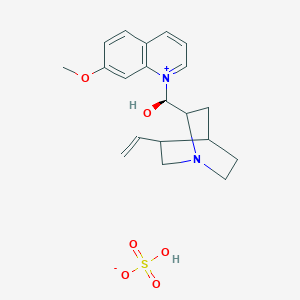
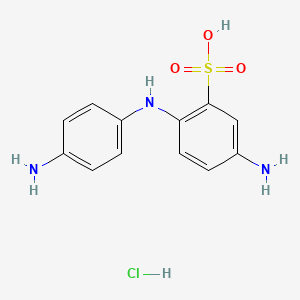
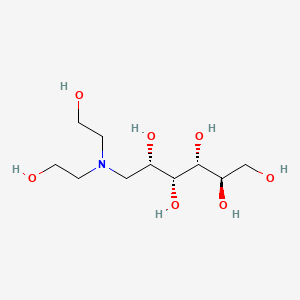
![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)
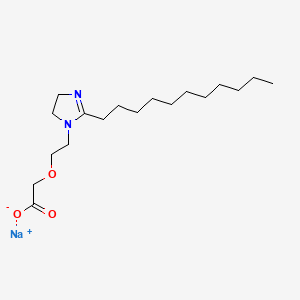
![Tetrapotassium [(propylimino)bis(methylene)]diphosphonate](/img/structure/B12675387.png)
